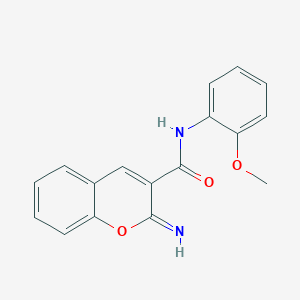

2-imino-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide

Description

2-Imino-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide is a chromene-derived compound characterized by a 2-imino-2H-chromene core linked to a carboxamide group substituted with a 2-methoxyphenyl moiety. Chromene derivatives, including coumarins and their analogs, are widely studied for their diverse biological activities, such as antimicrobial, anticancer, and enzyme inhibitory properties . This compound is synthesized via condensation of cyanoacetamide with substituted salicylaldehydes under mild conditions, typically using piperidine as a catalyst . Its structure is confirmed by spectral methods (IR, NMR, MS) and elemental analysis, with a melting point of 214–217°C and distinct IR peaks at 1688 cm⁻¹ (amide C=O) and 1716 cm⁻¹ (ester C=O) in related analogs .

Properties

IUPAC Name |

2-imino-N-(2-methoxyphenyl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-21-15-9-5-3-7-13(15)19-17(20)12-10-11-6-2-4-8-14(11)22-16(12)18/h2-10,18H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIVXQWDLJUCRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2-hydroxyacetophenone with an appropriate aldehyde to form the chromene core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-imino-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to convert the imino group to an amine.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the methoxyphenyl group or the chromene core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halides or sulfonates can facilitate substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-imino-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-imino-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the chromene core can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The structural analogs of 2-imino-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide differ in substituents on the chromene core or the aryl carboxamide group. Key examples include:

Key Observations :

- Electron-Withdrawing Groups : Derivatives with 3-CF₃ () or halogens (–15) exhibit altered electronic profiles, which may affect reactivity or biological activity.

- Chromene Modifications : Hydroxyl groups at the 8-position (–15) introduce hydrogen-bonding capabilities, contrasting with the unsubstituted chromene in the target compound.

Example :

- Target Compound: Synthesized by reacting 2-hydroxybenzaldehyde derivatives with cyanoacetamide, followed by coupling with 2-methoxyaniline .

- Analog () : Uses 3-(trifluoromethyl)aniline instead of 2-methoxyaniline, yielding a CF₃-substituted product .

Physicochemical Properties

- Melting Points : The target compound (214–217°C) has a higher melting point than the 4-methoxy analog (208°C), likely due to differences in crystal packing influenced by substituent positions .

- Spectral Data: IR: Amide C=O stretches range from 1680–1688 cm⁻¹ across analogs, while ester C=O (if present) appears near 1716 cm⁻¹ . ¹H-NMR: Aromatic protons in the 2-methoxyphenyl group resonate at δ 6.98–7.88, distinct from δ 7.38–8.86 in chromene-oxazinone hybrids .

Q & A

Q. What are the optimal synthetic routes for 2-imino-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions starting with the chromene core formation, followed by imino group introduction via condensation with 2-methoxyaniline, and carboxamide functionalization. Key steps include:

- Core formation : Cyclization of substituted salicylaldehyde derivatives under acidic/basic conditions (e.g., Knoevenagel condensation) .

- Imino group addition : Condensation with 2-methoxyaniline using catalysts like acetic acid or p-toluenesulfonic acid (PTSA) .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Critical parameters :

- Temperature control (60–80°C for condensation steps).

- Solvent selection (e.g., ethanol for polar intermediates, DCM for non-polar steps).

- Reaction monitoring via TLC (hexane:ethyl acetate, 7:3 v/v) .

Q. What analytical techniques are most reliable for characterizing this compound?

Standard characterization involves:

- Spectroscopy :

- 1H/13C NMR (DMSO-d6) to confirm imino (δ 8.2–8.5 ppm) and methoxy (δ 3.8 ppm) groups .

- IR for carbonyl (1650–1700 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .

- Mass spectrometry : ESI-MS for molecular ion [M+H]+ (calculated m/z: ~365.1) .

- X-ray crystallography : To resolve Z/E isomerism in the imino group .

Q. How does the compound’s solubility impact experimental design?

The compound is sparingly soluble in water but dissolves in DMSO, DMF, or ethanol. For biological assays:

- Prepare stock solutions in DMSO (10 mM), then dilute in buffer to ≤0.1% DMSO to avoid cytotoxicity .

- For kinetic studies, pre-warm solvents to 37°C to prevent precipitation .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what methodologies guide SAR studies?

Strategy :

- Substituent variation : Replace methoxy with halogen (Cl, F) or trifluoromethyl groups to modulate lipophilicity and target binding .

- Scaffold hopping : Fuse pyridine or indole rings to the chromene core for improved kinase inhibition .

Methods : - Molecular docking : Use AutoDock Vina to predict interactions with COX-2 or EGFR targets .

- In vitro assays : Measure IC50 against cancer cell lines (e.g., MCF-7, A549) with MTT assays .

Q. How should researchers address contradictions in reported biological activity data?

Case example : Discrepancies in anti-inflammatory IC50 values (e.g., 10 µM vs. 50 µM in RAW264.7 cells):

- Variable factors :

- Cell passage number and culture conditions (e.g., serum-free vs. FBS-supplemented media) .

- Assay endpoints (e.g., TNF-α vs. IL-6 suppression) .

Resolution :

- Standardize protocols (e.g., CLSI guidelines).

- Validate findings with orthogonal assays (e.g., Western blot for COX-2 expression) .

Q. What advanced mechanistic studies elucidate the compound’s mode of action?

Approaches :

- Cellular thermal shift assays (CETSA) : Identify target proteins by measuring thermal stability shifts upon compound binding .

- RNA-seq : Profile transcriptomic changes in treated cells to map signaling pathways (e.g., NF-κB or MAPK) .

- Metabolomics : Track alterations in ATP/NADPH levels via LC-MS to assess metabolic disruption .

Q. How can batch-to-batch variability in synthesis affect reproducibility, and how is it mitigated?

Sources of variability :

- Impurity in starting materials (e.g., ≤98% purity for 2-methoxyaniline) .

- Incomplete imino condensation (monitor by HPLC retention time at 12.3 min) .

Solutions : - Use UPLC-MS for real-time reaction monitoring.

- Implement Design of Experiments (DoE) to optimize temperature, pH, and stoichiometry .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Tools :

- SwissADME : Predict logP (∼2.8), suggesting moderate blood-brain barrier penetration .

- ProtoX : Simulate CYP450 metabolism (primary oxidation at the chromene C4 position) .

Validation : - Compare with in vitro microsomal stability assays (e.g., human liver microsomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.